molecular formula C11H14N2O3 B3008443 3-[(N,N-dimethylglycyl)amino]benzoic acid CAS No. 1263214-29-4

3-[(N,N-dimethylglycyl)amino]benzoic acid

Cat. No. B3008443
CAS RN: 1263214-29-4
M. Wt: 222.244
InChI Key: VUSUOOBFIOQIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “3-[(N,N-dimethylglycyl)amino]benzoic acid” consists of 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms, making a total of 30 atoms . It contains a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic tertiary amine, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “3-[(N,N-dimethylglycyl)amino]benzoic acid” includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a tertiary amine group . The molecule has a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .

Scientific Research Applications

Macrocyclic Complexes Development

Research conducted by Cruz-Huerta et al. (2008) explored the preparation of macrocyclic diorganotin complexes from secondary amino acid homologues, showcasing their potential in ion-pair recognition and supramolecular synthons formation. These complexes demonstrate the ability to include aliphatic and aromatic guest molecules, suggesting applications in host-guest chemistry and molecular recognition (Cruz-Huerta et al., 2008).

Microbial Biosynthesis

Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for the de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. By engineering an E. coli-E. coli co-culture system, they significantly improved 3AB production, highlighting its importance as a building block molecule for various compounds. This research underscores the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).

Antimicrobial Activity

Nogueira Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics, identifying prenylated derivatives of benzoic acid as active components. This study contributes to the understanding of natural products' potential in enhancing antibiotic efficacy and addressing antimicrobial resistance (Nogueira Puhl et al., 2011).

properties

IUPAC Name

3-[[2-(dimethylamino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSUOOBFIOQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Dimethylamino)acetamido)benzoic acid

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